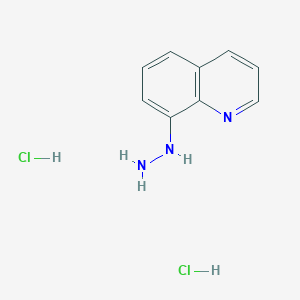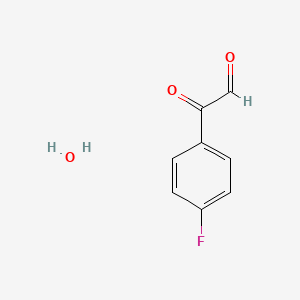
2,2,2'-Trimethylpropionanilide
Overview
Description
2,2,2'-Trimethylpropionanilide is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Organic Chemistry
2,2,2'-Trimethylpropionanilide is involved in various chemical synthesis processes. For example, it has been used in the monomethylation of 2-arylacetonitrile using CO2, demonstrating a novel method for the six-electron reductive functionalization of CO2 facilitated by C(sp3)-H bonds (Zhang, Wang, & Xi, 2019). Another study involved the in situ formation and reaction of trimethyl(trichloromethyl)silane for the synthesis of valuable synthetic intermediates like 2,2,2-trichloromethylcarbinols (Henegar & Lira, 2012).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-hydroxypropionanilides, which are structurally similar to this compound, have been synthesized and tested for antiandrogen activity. This research led to the discovery of novel, potent antiandrogens for the treatment of androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).
Fluorescence and Imaging
The compound has also been explored in the development of latent fluorophores. A study described the synthesis and use of latent fluorophores based on the trimethyl lock, a design element that provides distinct advantages for biological imaging (Chandran, Dickson, & Raines, 2005).
Neuroscience Research
In neuroscience, trimethyltin, a compound related to this compound, was used to study neurodegeneration. It was found that exposure to trimethyltin caused neural cell death and triggered the release of tumor necrosis factor-alpha from glial cells, modulating neurodegeneration (Viviani, Corsini, Galli, & Marinovich, 1998).
Cardiology
In cardiology research, alpha-amino anilides, which are structurally related to this compound, have been investigated for their antiarrhythmic activity. These compounds showed potential in protecting against fibrillation and exhibited varying degrees of toxicity (Byrnes, McMaster, Smith, Blair, Boyes, Duce, Feldman, Kronberg, Takman, & Tenthorey, 1979).
Material Science
In material science, the compound's derivatives have been explored for applications in dental composites, demonstrating the potential for creating composites with low volume shrinkage, which is crucial for dental applications (Klee, Schneider, Holter, Burgath, Frey, & Mülhaupt, 2001).
Semiconductor Technology
In semiconductor technology, the thermal decomposition of trimethylamine, a related compound, has been studied for its relevance in the growth of compound semiconductors (Thon, Saulys, Safvi, Games, & Kuech, 1997).
Safety and Hazards
2,2,2’-Trimethylpropionanilide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, use personal protective equipment, and ensure adequate ventilation when handling this compound . In case of contact with skin or eyes, it is advised to rinse with plenty of water and seek medical advice .
Mechanism of Action
Mode of Action
It has been used in the meta-selective c-h arylation of anilines . This process involves the formation of a highly electrophilic Cu(III)/aryl intermediate .
Biochemical Pathways
N-(o-Tolyl)pivalamide plays a role in the meta-selective C-H arylation of anilines . This reaction is part of a broader class of reactions known as C-H bond functionalization, which is of paramount importance in modern organic synthesis . The meta-arylation of electron-rich arenes is of high interest to access novel biaryl motifs, which represent a common moiety within medicines, agrochemicals, and functional materials .
Result of Action
Its use in the meta-selective c-h arylation of anilines suggests that it may play a role in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2,2-dimethyl-N-(2-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-5-6-8-10(9)13-11(14)12(2,3)4/h5-8H,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGRQLUGMVFNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370075 | |
| Record name | N-o-tolylpivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61495-04-3 | |
| Record name | N-o-tolylpivalamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2'-Trimethylpropionanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














